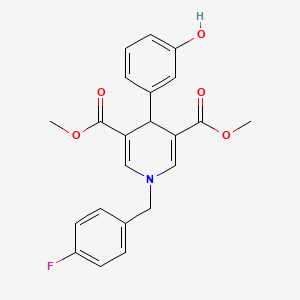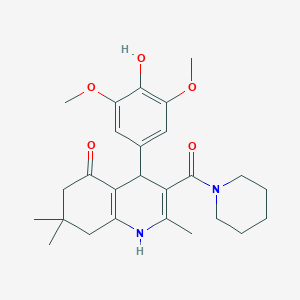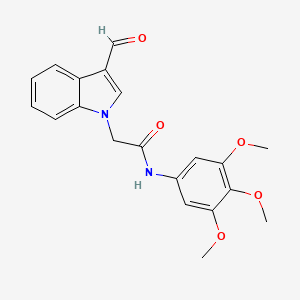![molecular formula C25H29N3O4 B11210090 N-[2-(3,4-diethoxyphenyl)ethyl]-3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide](/img/structure/B11210090.png)
N-[2-(3,4-diethoxyphenyl)ethyl]-3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-3-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both a diethoxyphenyl group and a dihydropyridazinyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-3-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the diethoxyphenyl ethylamine: This can be achieved by reacting 3,4-diethoxybenzaldehyde with ethylamine under reductive amination conditions.
Synthesis of the dihydropyridazinone intermediate: This involves the reaction of hydrazine with an appropriate diketone to form the dihydropyridazinone ring.
Coupling of the intermediates: The final step involves coupling the diethoxyphenyl ethylamine with the dihydropyridazinone intermediate under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-3-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new drugs or therapeutic agents.
Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in the search for new treatments for diseases.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-3-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-3-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE can be compared with similar compounds such as:
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: This compound has a similar phenyl ethylamine structure but with methoxy groups instead of ethoxy groups.
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propanamide: This compound is structurally similar but with methoxy groups instead of ethoxy groups.
The uniqueness of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-3-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE lies in its specific substitution pattern and the combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H29N3O4 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-3-(6-oxo-3-phenylpyridazin-1-yl)propanamide |
InChI |
InChI=1S/C25H29N3O4/c1-3-31-22-12-10-19(18-23(22)32-4-2)14-16-26-24(29)15-17-28-25(30)13-11-21(27-28)20-8-6-5-7-9-20/h5-13,18H,3-4,14-17H2,1-2H3,(H,26,29) |
InChI Key |
NTZYHSAWOOVREO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C=CC(=N2)C3=CC=CC=C3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B11210008.png)
![2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-methyl-N-phenylacetamide](/img/structure/B11210016.png)
![ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11210022.png)
![7-(3-Chlorophenyl)-5-(3,4-dimethylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11210023.png)
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B11210024.png)
![N-(4-chlorobenzyl)-2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B11210046.png)
![methyl 3-[({[7-(3-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11210051.png)

![7-(3-Bromophenyl)-5-(4-fluorophenyl)-3,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11210077.png)



![3-Amino-4-[(2-carboxyphenyl)thio]benzoic acid](/img/structure/B11210098.png)
![N,N-diethyl-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11210108.png)
